Methyl isopimarate
Description
Structure
2D Structure
Properties
CAS No. |
1686-62-0 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17+,19-,20+,21+/m0/s1 |
InChI Key |
QMZKBAQNFAMESG-GBMAXXPESA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)OC)C)C1)C=C |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)OC)C)C1)C=C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Advanced Extraction Techniques for Methyl Isopimarate
Conventional Solvent Extraction Methods (e.g., Soxhlet Extraction)
Conventional solvent extraction is a foundational technique for isolating natural products like this compound from plant matrices. Among these methods, Soxhlet extraction is a frequently employed laboratory technique for the continuous extraction of compounds from a solid material with a limited solubility in the chosen solvent. taylorandfrancis.comorganomation.com This method is particularly useful when the desired compound has a limited solubility, as the solvent is repeatedly cycled through the sample, allowing for a slow but thorough extraction. taylorandfrancis.com
The process involves placing the dried and powdered plant material in a thimble made of a porous material, such as cellulose. This thimble is then placed in the main chamber of the Soxhlet apparatus. The extraction solvent in the flask below is heated; its vapor travels up a distillation arm and condenses in a condenser above the sample. The condensed solvent drips into the thimble containing the plant material, and once the chamber is full, the solvent and the extracted compounds are siphoned back into the boiling flask. taylorandfrancis.com This cycle is repeated, gradually concentrating the analyte in the flask. taylorandfrancis.com
The choice of solvent is critical and depends on the polarity and solubility of the target compound. For diterpenoids, a class of compounds that includes this compound, a range of solvents can be used. taylorandfrancis.com Research on other diterpenoids has shown that solvents such as methanol (B129727), ethanol (B145695), chloroform (B151607), and petroleum ether are commonly used. taylorandfrancis.comresearchgate.netsemanticscholar.org For example, in the extraction of diterpenoid lactones from Andrographis paniculata, methanol was identified as the most effective solvent based on the yield of the extract and the content of the target compounds. researchgate.netsemanticscholar.org The selection of a suitable solvent is a crucial first step, as it can also be used as a pre-extraction solvent or co-solvent in other, more advanced extraction methods. researchgate.netsemanticscholar.org
However, a significant drawback of conventional methods like Soxhlet extraction is the use of high temperatures over extended periods. google.com This can potentially lead to the thermal degradation or chemical modification of sensitive molecules. google.com Furthermore, these methods often require large volumes of organic solvents, which raises environmental and cost concerns. researchgate.net
| Parameter | Description | Relevance to Diterpenoid Extraction |
|---|---|---|
| Apparatus | Consists of a boiling flask, extraction chamber with a thimble, and a condenser. organomation.com | Standard laboratory equipment for continuous solid-liquid extraction. |
| Principle | Continuous extraction where fresh, hot solvent repeatedly washes through the solid sample. taylorandfrancis.com | Efficiently extracts compounds with limited solubility over time. |
| Common Solvents | Methanol, Ethanol, Chloroform, Hexane, Petroleum Ether. taylorandfrancis.comresearchgate.net | Solvent choice is based on the polarity of the target diterpenoid; methanol has proven effective for some diterpenoids. researchgate.netsemanticscholar.org |
| Advantages | Thorough extraction; simple setup. | Effective for obtaining diterpenoids from complex plant matrices. |
| Disadvantages | Time-consuming; requires large solvent volumes; potential for thermal degradation of compounds. google.com | Risk of altering the chemical structure of heat-sensitive diterpenoids. |
Supercritical Carbon Dioxide (scCO2) Extraction
Supercritical carbon dioxide (scCO2) extraction is a modern, green extraction technology that serves as a powerful alternative to conventional solvent-based methods. youtube.com This technique utilizes carbon dioxide in its supercritical state, which is achieved above its critical temperature (31.1°C) and critical pressure (73.8 atm). mdpi.com In this state, CO2 exhibits properties of both a liquid and a gas; it can diffuse through solid materials like a gas while dissolving compounds like a liquid solvent. coleparmer.com
The primary advantages of scCO2 extraction include its high selectivity, the use of a non-toxic, non-flammable, and inexpensive solvent (CO2), and the production of solvent-free extracts, as the CO2 returns to a gaseous state at atmospheric pressure and can be recycled. youtube.comcoleparmer.commdpi.com The extraction is also performed at mild temperatures, which prevents the degradation of heat-sensitive compounds. youtube.com
The solvating power and selectivity of supercritical CO2 can be precisely controlled by manipulating temperature and pressure. coleparmer.comnih.gov At lower pressures, scCO2 is suitable for extracting non-polar, volatile compounds, while at higher pressures, its density increases, making it effective for extracting larger molecules like fatty acids and diterpenes. youtube.com
While pure scCO2 is a non-polar solvent, its polarity can be modified by adding a small amount of a co-solvent, such as ethanol or methanol. youtube.com This significantly enhances its ability to extract more polar compounds. Research on the extraction of diterpenes from spent coffee grounds demonstrated that using ethanol as a modifier greatly improved the selectivity and yield of diterpenes, achieving amounts up to 15 times higher than those obtained with conventional Soxhlet extraction using n-hexane. researchgate.net
The process for scCO2 extraction involves placing the ground plant material into an extraction vessel. CO2 is then pumped into the vessel and brought to supercritical conditions. The scCO2 flows through the material, dissolving the target compounds. The resulting solution is then passed into a separator vessel where the pressure is lowered, causing the CO2 to return to its gaseous state and release the extracted compounds, which are then collected. coleparmer.com
| Parameter | Typical Range | Effect on Diterpenoid Extraction |
|---|---|---|
| Pressure | 10–35 MPa (100–350 bar) | Higher pressure generally increases the fluid's density and solvating power, enhancing the extraction yield of diterpenoids. researchgate.netmdpi.com |
| Temperature | 40–80°C | Affects both solvent density and solute vapor pressure. The optimal temperature depends on the specific compound and pressure used. researchgate.netcore.ac.uk |
| Co-solvent | Ethanol, Methanol (0-10% v/v) | Increases the polarity of scCO2, significantly improving the extraction efficiency and selectivity for more polar diterpenoids. youtube.comresearchgate.net |
| Flow Rate | Variable | Influences the residence time and mass transfer, affecting the overall efficiency of the extraction process. nih.gov |
This compound is a diterpene compound with a specific tetracyclic skeleton. Its biosynthesis in plants is intricately linked to the broader pathways of isoprenoid production, involving the interplay of the Methylerythritol Phosphate (B84403) (MEP) and Mevalonic Acid (MVA) pathways, the action of isoprenyl diphosphate (B83284) synthases, and specific diterpene synthases responsible for constructing the isopimarane (B1252804) skeleton.
Biosynthetic Pathways and Enzymatic Mechanisms
Isoprenoid Biosynthesis: The Methylerythritol Phosphate (B84403) (MEP) and Mevalonic Acid (MVA) Pathways Interplay
Isoprenoids, also known as terpenes or terpenoids, represent a vast and structurally diverse class of natural products essential for various biological functions in all domains of life. oup.commetwarebio.comportlandpress.com The biosynthesis of these compounds begins with the formation of two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). oup.comportlandpress.comresearchgate.net In plants, these precursors are generated through two distinct and spatially separated metabolic routes: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. researchgate.netfrontiersin.orgwikipedia.orgbiorxiv.orgpnas.orgjmb.or.krnih.gov
The MVA pathway is primarily localized in the cytosol of eukaryotic cells and is the exclusive route for IPP and DMAPP biosynthesis in animals, fungi, and archaea. oup.comportlandpress.comwikipedia.orgpnas.orgfrontiersin.org This pathway initiates with the condensation of three molecules of acetyl-CoA, ultimately leading to the production of IPP via mevalonate (B85504) as an intermediate. oup.commetwarebio.comportlandpress.comfrontiersin.orgresearchgate.net Key enzymes in the MVA pathway include acetoacetyl-CoA thiolase (AACT), HMG-CoA synthase (HMGS), and HMG-CoA reductase (HMGR), with HMGR often considered a rate-limiting enzyme. metwarebio.comfrontiersin.orgbiorxiv.orgresearchgate.net
In contrast, the MEP pathway operates in the plastids of plant cells, as well as in most bacteria and some unicellular eukaryotes like the malaria parasite. wikipedia.orgnih.govacs.orgpnas.org This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.netacs.org The MEP pathway involves several enzymatic steps, with 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) recognized as important regulatory enzymes. frontiersin.orgbiorxiv.org
While the MVA and MEP pathways are generally compartmentalized within plant cells (cytosol and plastids, respectively), there is evidence of metabolic cross-talk and interaction between them. frontiersin.orgbiorxiv.org This interplay allows for the exchange of IPP and DMAPP between the cytosol and plastids, ensuring the availability of these precursors for the synthesis of a wide array of isoprenoids, including those synthesized in different cellular compartments. frontiersin.orgbiorxiv.orgpnas.org For instance, in some cases, MEP-derived precursors can be transported to the cytosol to support the biosynthesis of cytosolic isoprenoids. frontiersin.orgpnas.org
Role of Isoprenyl Diphosphate Synthases (IDS) in Diterpene Precursor Formation (e.g., Geranylgeranyl Diphosphate, GGPP)
Isoprenyl diphosphate synthases (IDSs), also known as prenyltransferases, are a family of enzymes that catalyze the sequential head-to-tail condensation of IPP with an allylic diphosphate starter molecule. researchgate.netcsic.esuliege.be These enzymes are crucial branch-point enzymes in isoprenoid biosynthesis, determining the chain length of the resulting prenyl diphosphate products. researchgate.net Based on the length of the carbon chain they produce, IDSs are classified into different types, including geranyl diphosphate synthase (GPPS), farnesyl diphosphate synthase (FPPS), and geranylgeranyl diphosphate synthase (GGPPS). researchgate.netcsic.esuliege.bepnas.orgoup.com
For the biosynthesis of diterpenes, which are C20 isoprenoids, the key precursor is geranylgeranyl diphosphate (GGPP). jmb.or.krnih.govcsic.esechelon-inc.comnih.gov GGPP is synthesized by GGPPS enzymes, which catalyze the condensation of DMAPP with three molecules of IPP, or alternatively, the sequential addition of IPP to geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15). jmb.or.krnih.govcsic.esuliege.beoup.comfrontiersin.org In plants, GGPP is primarily synthesized in the plastids via the MEP pathway. nih.govacs.org GGPP serves as the universal precursor for a diverse range of compounds, including diterpenes, carotenoids, chlorophylls, and plastoquinone. acs.orgcsic.esuliege.be The activity of GGPPS is a critical step in channeling metabolic flux towards the biosynthesis of diterpenes and other GGPP-derived compounds. frontiersin.org
Proposed Enzymatic Routes to the Isopimarane (B1252804) Skeleton within Plants
The isopimarane skeleton is a tetracyclic diterpene structure. The biosynthesis of diterpene skeletons from the universal precursor GGPP is catalyzed by a class of enzymes called diterpene synthases (DTSs). jmb.or.krnih.govnih.gov These enzymes are responsible for the cyclization and rearrangement of the acyclic GGPP molecule to form the characteristic ring structures of different diterpene classes. jmb.or.krnih.govnih.gov Diterpene synthases are broadly classified into Class I and Class II, based on their catalytic mechanisms. nih.gov
While the specific enzymatic route leading directly to methyl isopimarate might involve further modifications (such as methylation) of an isopimarane diterpene acid or alcohol, the core isopimarane skeleton is formed by diterpene synthases acting on GGPP. Research on the biosynthesis of pimarane-type diterpenes (which share structural similarities with isopimaranes, differing in the configuration of a methyl group) and isopimarane diterpenes has identified relevant diterpene synthases in various organisms, including plants and fungi. jmb.or.krnih.govnih.govmdpi.comnih.govfrontiersin.org
Studies suggest that the isopimarane skeleton is typically formed through the cyclization of GGPP, often involving the intermediate formation of a bicyclic precursor like (+)-copalyl diphosphate (CPP) or a related isomer, followed by further cyclization and rearrangement steps catalyzed by Class I diterpene synthases. nih.govfrontiersin.org For example, some diterpene synthases have been shown to accept CPP as a substrate to produce isopimara-8,15-diene. nih.gov The precise sequence of cyclization and rearrangement reactions is determined by the specific diterpene synthase enzyme involved. While detailed enzymatic pathways specifically leading to this compound in plants are not extensively described in the provided search results, the general mechanism involves GGPP being converted into the isopimarane scaffold by dedicated diterpene synthases, followed by potential downstream modifications such as oxidation and methylation. jmb.or.krmdpi.comnih.govfrontiersin.org
Chemical Synthesis and Derivatization Strategies
Synthetic Routes from Isopimaric Acid
Methyl isopimarate is commonly synthesized from its parent compound, isopimaric acid. lookchem.comcaf.ac.cn Isopimaric acid is a widely available natural product, particularly abundant in rosin (B192284) from Pinus species. nih.govresearchgate.netnih.gov
Esterification Processes to Obtain this compound
The conversion of isopimaric acid to this compound involves an esterification reaction. One reported method utilizes oxalyl chloride as an acyl chlorination reagent to synthesize an isopimaric chloride intermediate. This intermediate is then reacted with methanol (B129727) in the presence of triethylamine (B128534) to yield this compound. caf.ac.cn Optimization studies on this process have explored the influence of reaction time, material ratios (isopimaric acid to oxalyl chloride, and isopimaric chloride to triethylamine), and the amount of triethylamine used. Under optimal conditions, a high acyl conversion rate (99.43%) and a total yield of 86.3% for the white crystalline product have been reported. caf.ac.cn
Another approach involves dissolving this compound in chloroform (B151607) and introducing dry hydrogen chloride gas at a low temperature (-5°C) to obtain methyl pimarate, an isomer, with a reported yield of 90%. google.com Further purification can be achieved through silica (B1680970) gel column chromatography and recrystallization. google.com
Modifications and Functionalization at the C13 Position for Polymerization
The molecular structure of isopimaric acid derivatives, including this compound, features an unsaturated double bond at the C13 position. researchgate.netresearchgate.net This structural characteristic is significant as it opens up possibilities for industrial polymerization. researchgate.netresearchgate.net this compound has been prepared as a highly pure monomer for studies on free-radical polymerization, particularly under UV irradiation. researchgate.netresearchgate.netresearchgate.net This highlights its potential as a bio-renewable monomer for the development of new resins and polymeric materials. researchgate.netresearchgate.net
Advanced Catalytic Transformations of this compound Derivatives
This compound and its derivatives serve as substrates for various advanced catalytic transformations, enabling the synthesis of diverse and functionalized diterpenoids.
Palladium-Catalyzed Arylation for 16-Arylisopimaranes
Palladium-catalyzed arylation has been employed for the synthesis of 16-arylisopimaranes from isopimaric acid or its methyl ester. researchgate.netresearchgate.netiaea.orgresearchgate.netdntb.gov.ua This reaction is typically carried out in the presence of silver carbonate, and interestingly, no additional ligand is reported as essential for the formation of these optically active styrene (B11656) derivatives. researchgate.netresearchgate.netiaea.org The cross-coupling reaction results in the formation of 16-arylisopimaranes with an (E)-type geometry of the double bond. researchgate.netresearchgate.netiaea.org This method has demonstrated good to excellent yields and good chemical tolerance. researchgate.netiaea.org Silver carbonate has been shown to enhance the reaction rate, while the use of cesium carbonate as a base requires longer reaction times and increased amounts of the palladium salt. researchgate.netiaea.org
Gold-Catalyzed Direct Allylic Amination for Nitrogen-Containing Diterpenoids
Gold catalysis has proven effective for the direct allylic amination of methyl 14α-hydroxy-15,16-dihydroisopimarate, a derivative of this compound, leading to the synthesis of nitrogen-containing tricyclic diterpenoids. nih.govresearchgate.netd-nb.info This key step allows for the introduction of nitrogen functionalities into the diterpenoid core, which are valuable synthetic intermediates for biologically important compounds. nih.govd-nb.info Both Au(III) and Au(I) salts have been shown to activate allylic alcohols under mild conditions for this transformation. nih.govd-nb.info The stereochemical outcome of the reaction is dependent on the nature of the nitrogenated nucleophile used, such as substituted anilines, benzenesulfonamide, or tert-butyl carbamate. nih.govd-nb.info For instance, the reaction with certain nitroanilines can yield 7α-, 7β-, and 14α-nitrogen-containing diterpenoids, while others primarily lead to 7α-nitrogen-substituted products. nih.govd-nb.info
Condensation Reactions with α,β-Unsaturated Aldehydes on Zeolites
This compound undergoes condensation reactions with α,β-unsaturated aldehydes, such as α-methylacrolein and acrolein, when catalyzed by zeolites. lookchem.com These reactions proceed via two parallel pathways: Δ8(14)-ene condensation and Δ8(9)-ene condensation, with the former being the predominant pathway. lookchem.com Under specific conditions, the products of the Δ8(14)-ene condensation can undergo further transformations, including an intramolecular reaction between the aldehyde group and the double bond (similar to a cyclic Prins reaction) and cyclization of the resulting alcohol to form an oxolane with a new skeletal structure. lookchem.com The direction of the condensation reaction of this compound with unsaturated aldehydes appears to be independent of the nature of the enophiles and catalysts employed. lookchem.com
Selective Oxidation Reactions (e.g., to 15-oxo-15,16-dihydroisopimarate)
Selective oxidation reactions of this compound can lead to the formation of functionalized derivatives. One such transformation involves the oxidation to 15-oxo-15,16-dihydroisopimarate. Studies have investigated the conditions required for this specific oxidation. This 15-oxo-15,16-dihydroisopimarate intermediate has been utilized in subsequent one-pot syntheses, such as the formation of 13-(oxazol-5-yl)-15,16-bisnorisopimarates. These syntheses typically involve the formation of a 16-oxoaldehyde isopimarate followed by its condensation with α-amino acids. The structures of the resulting compounds are often confirmed using spectroscopic methods like IR, UV, and NMR, as well as X-ray structural analysis (XSA). researchgate.netresearchgate.net
Regio- and Stereoselective Syntheses of Isopimarane (B1252804) Analogues
This compound and its parent compound, isopimaric acid, are valuable starting materials for the regio- and stereoselective synthesis of various isopimarane analogues. The presence of the pimarane (B1242903) core structure with specific double bonds and functional groups allows for targeted modifications. For instance, palladium-catalyzed arylation of isopimaric acid or its methyl ester has been employed to synthesize a series of 16-arylisopimaranes. This reaction can proceed effectively without the need for a ligand, especially in the presence of silver carbonate, which has been shown to enhance the reaction rate. Good to excellent yields of optically active styrene derivatives have been obtained through this method. researchgate.net
Stereoselective transformations are crucial in the synthesis of complex molecules. While the provided information doesn't detail specific stereoselective syntheses from this compound to various isopimarane analogues beyond the 16-arylation, research on related diterpenoids like sandaracopimaric acid highlights strategies for stereoselective construction of specific rings and modifications of functional groups to achieve desired stereochemistries researchgate.net. Epoxidation of methyl esters of resin acids with the pimarane skeleton, followed by acid-catalyzed isomerization to allylic alcohols, demonstrates approaches to introduce oxygen functionalities with control over stereochemistry researchgate.net.
Development of Novel this compound-Derived Materials
This compound, being a bio-renewable resource, is being explored for the development of novel materials, particularly in the field of polymers and resins. Its structure, containing a reactive double bond, makes it suitable for polymerization and crosslinking reactions.
Synthesis of Bio-Renewable Resins for UV-Curing Applications
This compound has been successfully synthesized and utilized in the development of bio-renewable resins specifically designed for UV-curing applications. Along with isopimaric acid and allyl isopimarate, this compound has been prepared as a highly pure monomer for use in UV-curable systems. researchgate.netresearchgate.net These monomers are typically mixed with a photoinitiator and can be diluted with solvents like tetrahydrofuran (B95107) for processing mdpi.com.
UV-curing offers advantages such as fast reaction times, lower energy consumption, and the elimination of solvents, making it an attractive process for developing sustainable materials researchgate.net. The incorporation of this compound into UV-curable resins contributes to increasing the bio-based content of the final material mdpi.com.
Research has compared the properties of UV-cured products derived from isopimaric acid, this compound, and allyl isopimarate. For example, the glass transition temperature (Tg) of the UV-cured product derived from this compound was found to be lower than that of the polymer obtained from isopimaric acid. This difference is attributed to the conversion of the carboxylic acid group in isopimaric acid to an ester group in this compound, which can lead to increased flexibility in the resulting polymer chain mdpi.com.
Interactive Table 1: Properties of UV-Cured Products
| Monomer | Glass Transition Temperature (Tg) | Notes |
| Isopimaric acid | Higher | Carboxylic acid group present |
| This compound | Lower | Carboxylic acid converted to ester |
| Allyl isopimarate | Comparable to isopimaric acid | Derived from bifunctional monomers |
Note: Data is illustrative based on comparative research findings mdpi.com. Specific Tg values may vary depending on formulation and curing conditions.
The unsaturated double bond at the C13 position in isopimaric acid derivatives, including this compound, is key to their industrial polymerization potential researchgate.net. Free-radical polymerization under UV irradiation is a common mechanism for curing these resins researchgate.netresearchgate.net.
The development of this compound-derived UV-curable resins aligns with the growing demand for bio-based monomers and sustainable materials derived from renewable resources like those obtained from industrial pulp and paper processes researchgate.netmdpi.com.
Pharmacological Mechanism Studies and Biological Activity Investigations
Neurobiological Activity and Underlying Mechanisms
There are no available studies in the scientific literature that investigate the potential neuroprotective effects of Methyl Isopimarate. Research using in vivo or in vitro models of cerebral ischemia to assess its ability to mitigate neuronal damage has not been published. Therefore, its role in protecting against ischemic brain injury has not been established.
The influence of this compound on mitochondrial function is another area where specific research is absent. There is no published data on its modulatory effects on mitochondrial energetic metabolism. Studies examining whether this compound acts as an uncoupler of oxidative phosphorylation or as an inhibitor of the electron transport chain have not been conducted, leaving its impact on cellular bioenergetics undetermined.
Antineoplastic Activity in Human Tumor Cell Lines (e.g., MCF-7)
The potential antineoplastic activity of this compound has not been documented in scientific literature. Specific studies evaluating its cytotoxic or anti-proliferative effects against human tumor cell lines, such as the MCF-7 breast cancer cell line, are not available. Therefore, its profile as a potential anticancer agent is yet to be explored.
Anti-inflammatory and Immunomodulatory Potentials
While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively detailed in the available research, the broader class of pimarane (B1242903) and isopimarane (B1252804) diterpenes, to which it belongs, has demonstrated significant potential in these areas. These compounds are frequently isolated from plant and fungal sources and have been evaluated for their ability to mitigate inflammatory responses. researchgate.netnih.govmdpi.com
Research on various pimarane-type diterpenes isolated from fungi and plants has shown notable anti-inflammatory activity. mdpi.comnih.gov A primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. mdpi.comnih.gov For instance, certain pimarane diterpenes isolated from the Arctic-derived fungus Eutypella sp. D-1 showed a significant inhibitory effect on NO release in RAW264.7 cells, with some compounds exhibiting inhibition rates over 60% at a concentration of 10 μmol/L. mdpi.comnih.gov Further in vivo studies using a zebrafish model confirmed that these compounds could significantly inhibit the migration of inflammatory cells. mdpi.comnih.gov The presence of a conjugated double bond structure in these molecules appears to be an important feature for their anti-inflammatory activity. mdpi.comnih.gov
From an immunomodulatory perspective, diterpenes and their derivatives have been found to exert anti-inflammatory effects by modulating specific signaling pathways. nih.gov One key target is the NLRP3 inflammasome, a component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases. nih.govfrontiersin.org Studies have shown that various diterpenes can act through NLRP3-associated pathways to produce anti-inflammatory effects, suggesting that this class of compounds could be promising for the treatment of NLRP3-mediated inflammatory conditions. nih.govfrontiersin.org
| Compound | Source | Bioactivity | Key Findings | Reference |
|---|---|---|---|---|
| Libertellenone Z | Fungus (Eutypella sp. D-1) | Anti-inflammatory | Inhibited NO release (>60% at 10 µmol/L); inhibited inflammatory cell migration in zebrafish. | mdpi.com |
| Unnamed Pimarane Diterpenes | Fungus (Eutypella sp. D-1) | Anti-inflammatory | One compound showed 89% inhibition of NO release, superior to dexamethasone (72%). | mdpi.com |
| Clinacanoid A | Plant (Clinacanthus nutans) | Anti-inflammatory | Showed potential inhibition of NO production with an IC50 value of 13.3 ± 0.3 μM. | nih.gov |
| Tedanol | Sponge (Tedania ignis) | Anti-inflammatory | Potent in vivo activity; significantly reduced acute and subchronic inflammation in a mouse model. | researchgate.net |
Cholinesterase Inhibitory Effects
Investigations into the cholinesterase inhibitory potential of the isopimarane scaffold have yielded promising results. While data specifically on this compound is limited, a novel isopimarane diterpenoid named sorgerolone, isolated from the dichloromethane extract of Nepeta sorgerae, has been identified as having noteworthy acetylcholinesterase (AChE) inhibitory activity. nih.govresearchgate.net
The anticholinesterase activity of sorgerolone was investigated using Ellman's method against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The study reported that the AChE enzyme inhibition by this isopimarane terpenoid was very promising. nih.govresearchgate.net This finding is significant as AChE inhibitors are a primary therapeutic class for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. mdpi.com The activity of sorgerolone suggests that the isopimarane skeleton could serve as a template for the development of new cholinesterase inhibitors.
| Compound | Source | Target Enzyme | Activity | Reference |
|---|---|---|---|---|
| Sorgerolone | Plant (Nepeta sorgerae) | Acetylcholinesterase (AChE) | Described as "very promising" inhibition. | nih.govresearchgate.net |
Receptor Modulation (e.g., Potassium-Channel (BK channel) Opener Research on Related Pimaranes)
The modulation of ion channels represents a key area of pharmacological research for pimarane diterpenes. Specifically, several compounds related to this compound have been studied for their effects on large-conductance Ca²⁺-activated K⁺ (BK) channels. nih.gov These channels are crucial regulators of physiological processes such as smooth muscle tone and neuronal excitability. nih.gov
A significant study examined the effects of pimaric acid (PiMA), isopimaric acid (ISO), and other related compounds on BK channels. The research demonstrated that isopimaric acid is an effective BK channel activator, causing membrane hyperpolarization in the 1-10 μM concentration range. nih.gov The activation mechanism involves increasing the channel's sensitivity to both calcium and voltage, which enhances its open probability without changing its conductance. nih.gov The site of action for these pimarane compounds is suggested to be the channel's alpha subunit. nih.gov
Conversely, the same study found that methyl pimarate, the methyl ester of pimaric acid, had no effect on BK channel activation. nih.gov This highlights a critical structure-activity relationship, where the free carboxylic acid group appears to be essential for this specific biological activity, and its esterification (as in methyl pimarate and, by extension, potentially this compound) leads to a loss of function in this context.
The activation of BK channels by isopimaric acid has been explored for its therapeutic potential. In a study on acute spinal cord injury in rats, administration of isopimaric acid led to the preservation of myelinated axonal tracts, improved electrophysiological outcomes, and significantly enhanced motor function, indicating a neuroprotective effect. nih.gov
| Compound | Effect on BK Channel | Effective Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Pimaric acid | Activator | 1-10 µM | Induces membrane hyperpolarization. | nih.gov |
| Isopimaric acid | Activator | 1-10 µM | Induces membrane hyperpolarization; shows neuroprotective effects. | nih.govnih.gov |
| Methyl pimarate | No effect | - | Esterification of the carboxylic acid group abolishes activity. | nih.gov |
| Abietic acid | No effect | - | Small structural differences lead to a marked difference in potency. | nih.gov |
Phytohormonal Pathway Modulation and Plant Growth Regulation
The interaction of pimarane diterpenes with plant biological systems has also been a subject of study, particularly concerning their effects on plant growth. Phytohormones are chemical messengers that regulate a wide array of processes in plant growth and development. researchgate.netresearchgate.net While direct evidence of this compound modulating specific phytohormonal pathways is not available in the reviewed literature, research on related fungal-derived pimarane diterpenes indicates significant phytotoxic activity. nih.gov
Several isopimarane and ent-pimarane diterpenes isolated from pathogenic fungi have demonstrated phytotoxicity. nih.gov For example, hymatoxins A–E, isolated from Hypoxylon mammatum, are known phytotoxins. nih.gov Similarly, chenopodolin, an ent-pimarane from Phoma chenopodiicola, was found to cause necrotic lesions on various weed species at a concentration of 2 mg/mL. nih.gov
This phytotoxic activity implies a profound interaction with and disruption of the target plants' growth and development pathways. Although the precise mechanism—whether through interference with phytohormone signaling, biosynthesis, or other vital cellular processes—is not fully elucidated, these findings establish that compounds with the pimarane skeleton can act as potent plant growth regulators, in this case, as inhibitors or phytotoxins.
Advanced Analytical and Structural Elucidation Techniques
Chromatographic-Mass Spectrometric Methodologies
Chromatography coupled with mass spectrometry provides the powerful ability to separate methyl isopimarate from other components in a mixture and then identify it based on its mass-to-charge ratio and fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the sample is vaporized and introduced into a gas chromatograph, where it travels through a capillary column. The column, typically coated with a non-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. wisc.edu this compound, being a diterpene methyl ester, is well-suited for this analysis. hmdb.ca
For qualitative analysis, the mass spectrometer detector ionizes the eluted compounds, usually through electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint. The fragmentation of pimarane-type diterpenoids is influenced by the positions of double bonds and functional groups. nih.gov Key fragmentation pathways for this compound would involve the loss of the methoxycarbonyl group (-COOCH₃) and characteristic cleavages of the tricyclic ring system. wisc.edunih.gov The obtained spectrum can be compared against spectral libraries like NIST and Wiley for positive identification. researchgate.net The Kovats retention index, a measure of a compound's retention time relative to a series of n-alkanes, is also a critical parameter for identification, with a reported value of 2252 on a standard non-polar column for this compound. nih.gov
Quantitative analysis can be performed with high sensitivity and selectivity using techniques such as selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions known to be characteristic of this compound. This targeted approach minimizes background interference and allows for precise measurement of the compound's concentration, even at very low levels. wisc.edu
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for analyzing a wide range of diterpenoids, particularly those with lower volatility or that are thermally sensitive. organicchemistrydata.orgdistantreader.org While this compound is amenable to GC-MS, LC-MS provides a complementary method, especially when analyzing complex extracts containing a variety of diterpenoids with differing polarities. pdx.eduresearchgate.net
In LC-MS, separation is achieved in the liquid phase, which accommodates a broader range of compounds without the need for derivatization. The coupling of LC with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, offers significant advantages. QTOF-MS provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the confident determination of a compound's elemental composition. organicchemistrydata.orgchemicalbook.com This capability is crucial for distinguishing between isomers and identifying novel or unexpected diterpenoids in a sample. organicchemistrydata.org The use of tandem mass spectrometry (LC-MS/MS) further aids in structural elucidation by allowing for controlled fragmentation of a selected precursor ion (the molecular ion of this compound, in this case) to study its constituent parts. nih.gov
Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for the chemical characterization of non-volatile and polymeric materials, such as natural resins, which are often complex mixtures that cannot be directly injected into a gas chromatograph. nih.govlibretexts.orgdocbrown.info This method involves the thermal decomposition of the material in an inert atmosphere at high temperatures (e.g., 500–1400 °C), breaking it down into smaller, more volatile fragments that are characteristic of the original sample's structure. researchgate.net
In the context of this compound, Py-GC-MS would be the method of choice if the compound were a component of a larger, intractable matrix, such as an aged and polymerized natural resin used in art or archaeology. nih.govlibretexts.org The pyrolysis process would break down the polymer, releasing the constituent molecules. This compound, if present, could be detected directly in the resulting pyrogram. Alternatively, its characteristic thermal degradation products could serve as markers for its presence within the original complex material. This technique is therefore invaluable for identifying the chemical composition of otherwise insoluble organic solids.
Thermally assisted hydrolysis and methylation (THM-GC-MS) is a specialized analytical technique that serves as an in-situ derivatization method. It is particularly useful for the analysis of complex samples containing compounds with polar functional groups, such as the carboxylic acids and alcohols found in natural resins. In this method, the sample is heated in the presence of a methylating agent, most commonly tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).
This technique is highly relevant for the analysis of isopimaric acid, the carboxylic acid precursor to this compound. When a sample containing isopimaric acid is analyzed by THM-GC-MS, the TMAH reagent quantitatively converts the acid group into a methyl ester in the hot GC inlet. The product of this reaction is this compound, which is then separated and detected by the GC-MS system.
Therefore, while THM-GC-MS would not be used to derivatize this compound itself, it is a critical tool for analyzing its precursor and for studying the complete profile of resin acids in a complex sample. An analyst running a resin sample via THM-GC-MS would observe a peak for this compound, which could correspond to both the this compound originally present in the sample and that which was newly formed from the derivatization of isopimaric acid.
Spectroscopic Characterization Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are unparalleled for the definitive structural elucidation of organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical method for the unambiguous determination of the molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, both ¹H (proton) and ¹³C NMR are employed to fully characterize its structure.
The ¹H NMR spectrum provides information on the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and the number of protons in each environment via integration. Key signals for this compound would include those for the three distinct methyl groups, the protons of the vinyl group, and the olefinic proton, each appearing at a characteristic chemical shift (δ). pdx.edudocbrown.info
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule and their electronic environment. researchgate.net For this compound, with a molecular formula of C₂₁H₃₂O₂, the spectrum would be expected to show 21 distinct signals corresponding to each carbon atom. Characteristic signals would include the carbonyl carbon of the ester group (typically in the 170-180 ppm range), the four olefinic carbons (two for the C7-C8 double bond and two for the C15-C16 vinyl group), the ester methoxy (B1213986) carbon, and the various sp³-hybridized carbons of the tricyclic skeleton. researchgate.net
While spectral data for this compound are recorded in chemical databases, publicly accessible and fully assigned experimental datasets were not available in the searched literature. researchgate.netnih.gov The combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows chemists to piece together the entire molecular structure, confirming the connectivity and stereochemistry of the molecule.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. researchgate.netresearchgate.net For complex natural products like isopimarane (B1252804) diterpenes, which possess multiple stereocenters, this technique is invaluable for unambiguous structural assignment. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structure Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. ekb.egresearchgate.net In a typical experiment, a precursor ion (such as the protonated molecule, [M+H]⁺) is mass-selected, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are then mass-analyzed. This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.
For isopimarane diterpenes, including this compound, MS/MS analysis reveals characteristic fragmentation pathways. A common initial step is the neutral loss of a small molecule, such as water or, in the case of a methyl ester, methanol (B129727). Following this initial loss, the resulting fragment ion can undergo further reactions. One of the most significant fragmentation pathways for cyclic systems like the isopimarane core is the retro-Diels-Alder (RDA) reaction. wisdomlib.orgyoutube.com The RDA reaction involves the cleavage of a six-membered ring containing a double bond, breaking it into a diene and a dienophile, which are diagnostic of the original ring structure. wisdomlib.orgyoutube.com Studies on related pimarane (B1242903) diterpenes have also identified other key fragmentation reactions, including methyl group migrations and hydrogen rearrangements, which help to characterize the tricyclic core.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and large molecules by transferring them from solution to the gas phase as intact, charged ions, typically with minimal fragmentation in the ion source. ekb.eg For this compound, ESI in positive ion mode typically produces the protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺.
The ESI-MS/MS analysis of isopimarane diterpenes has been systematically studied. The fragmentation process begins with the precursor ion, for example, the [M+H]⁺ of this compound. Upon collisional activation, the initial and most common fragmentation is the elimination of a neutral molecule. For ester-containing diterpenoids, this often involves the loss of the ester group and associated atoms. For instance, the loss of methanol (CH₃OH) from the protonated molecule is a plausible initial step. This elimination can trigger the formation of a new endocyclic double bond, which then facilitates subsequent fragmentation cascades, most notably the retro-Diels-Alder (RDA) reaction that breaks down the core cyclic structure. The presence and nature of functional groups, such as the ester in this compound, influence which fragmentation pathways are favored. In some cases, fragmentation can occur within the ion source itself (in-source fragmentation) if high energies are applied, leading to the observation of fragment ions even in a standard MS spectrum.
Computational Approaches for Structural and Energetic Characterization
Computational chemistry provides powerful tools that complement experimental data, offering insights into molecular properties and reaction mechanisms that can be difficult to probe experimentally. researchgate.net For the structural and energetic characterization of this compound, quantum chemical calculations are particularly useful.
Quantum chemical methods, especially Density Functional Theory (DFT), have become indispensable for validating proposed fragmentation mechanisms in mass spectrometry. ccl.net By calculating the energetics of various possible pathways, researchers can determine the most plausible fragmentation routes.
In the study of isopimarane diterpenes, DFT calculations (commonly using the B3LYP functional with a basis set like 6-31+G(d,p)) have been employed to rationalize the observed ESI-MS/MS spectra. ccl.netrsc.org One key application is the calculation of proton affinities for different atoms within the molecule (e.g., the carbonyl oxygen vs. the double bonds). researchgate.netscm.com The site with the highest proton affinity is the most likely location of protonation during ESI, which in turn dictates the initial fragmentation steps. Furthermore, DFT can be used to calculate the reaction enthalpies (ΔH) and Gibbs free energies (ΔG) for proposed fragmentation steps, including the formation of various product ions and transition states. researchgate.net By comparing the calculated energies, the lowest-energy pathway can be identified, providing strong theoretical support for the experimentally observed fragmentation pattern. This approach has been successfully used to confirm that pathways involving initial water/methanol loss followed by a retro-Diels-Alder reaction are energetically favorable for isopimarane skeletons.
Derivatization Methods for Enhanced Volatility and Detection (e.g., Silylation, Alkylation)
In the analysis of diterpenoid resin acids, including the precursor to this compound, isopimaric acid, derivatization is a critical step to enhance volatility and improve chromatographic performance for gas chromatography-mass spectrometry (GC-MS) analysis. acs.orgoup.comusda.gov The primary method employed is esterification, which converts the polar carboxylic acid group into a less polar and more volatile ester.
For the analysis of resin acids, they are most commonly converted to their methyl esters. acs.orgoup.com This process, known as methylation, significantly improves their suitability for GC-MS analysis. Once isopimaric acid is converted to this compound, the resulting compound is generally volatile enough for direct GC-MS analysis without requiring further derivatization. acs.orgnoviams.com The esterification effectively neutralizes the polar carboxyl group, which is the primary reason for derivatization in this class of compounds.
However, in cases where the this compound molecule contains additional polar functional groups, such as hydroxyl groups (forming hydroxylated this compound), further derivatization steps like silylation may be employed. Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, further increasing the compound's volatility and thermal stability. youtube.comsigmaaldrich.com
Silylation
Silylation is a common derivatization technique where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to introduce a TMS group. youtube.comnih.gov This method is particularly useful for compounds containing hydroxyl, carboxyl, thiol, or amine groups. youtube.com While not typically necessary for standard this compound, it would be a crucial step for analyzing its hydroxylated metabolites or degradation products. The reaction conditions for silylation, such as temperature and time, need to be optimized for each specific analyte to ensure complete derivatization. sigmaaldrich.comnih.gov
Alkylation
Alkylation is another derivatization method that can be used, although it is more commonly applied to the initial esterification of the carboxylic acid rather than to the resulting methyl ester. mdpi.com Reagents like diazomethane (B1218177) were historically used for methylation, but due to safety concerns, safer alternatives are now more common. oup.comnih.govresearchgate.net These include thermally assisted methylation (TAM) using reagents like trimethylphenylammonium hydroxide (TMPAH) or trimethylsulfonium (B1222738) hydroxide (TMSH). nih.gov
The following table summarizes the derivatization approaches for isopimaric acid and its derivatives:
| Analyte | Derivatization Method | Reagent Examples | Purpose | Reference |
|---|---|---|---|---|
| Isopimaric Acid | Methylation (Esterification) | Diazomethane, BF3/Methanol, TMAH, TMPAH, DMF-DMA | Increase volatility and thermal stability for GC-MS by converting the carboxylic acid to a methyl ester (this compound). | oup.com, noviams.com |
| This compound | Direct Analysis (Typically) | N/A | Sufficiently volatile for direct GC-MS analysis. | acs.org |
| Hydroxylated this compound | Silylation | BSTFA, MSTFA | To derivatize the polar hydroxyl group to a non-polar silyl (B83357) ether, enhancing volatility and improving peak shape. | youtube.com, sigmaaldrich.com |
Applications in Advanced Materials and Chemical Intermediates
Role as Synthetic Intermediates for Biologically Active Compounds
Methyl isopimarate serves as a synthetic intermediate in the creation of biologically active molecules. Its tricyclic diterpenoid structure provides a versatile scaffold for the introduction of various functional groups and modifications, leading to compounds with potential pharmaceutical properties. For instance, derivatives of isopimaric acid, including its methyl ester, have been explored for their potential as antitumor agents. researchgate.net Studies have investigated the oxidation of this compound to produce intermediates like 15-oxo-15,16-dihydroisopimarate, which can then be used in reactions such as condensation with α-amino acids to synthesize compounds with potential biological activity. researchgate.netresearchgate.net The gold-catalyzed amination of methyl 14α-hydroxy-15,16-dihydroisopimarate, a derivative of this compound, with various nitrogen-containing compounds has been shown to yield nitrogen-containing tricyclic diterpenoids, which are considered useful synthetic intermediates for biologically important compounds. d-nb.info
Contributions to Bio-Based Polymer and Resin Development for Coatings and Adhesives
This compound is utilized in the development of bio-based polymers and resins, particularly for applications in coatings and adhesives. As a derivative of rosin (B192284), a renewable resource from coniferous trees, this compound contributes to the creation of sustainable materials. mdpi.comresearchgate.netresearchgate.net Research has shown that this compound can be synthesized from isopimaric acid and used in UV-curing applications to produce bio-renewable resins. mdpi.comresearchgate.netresearchgate.net The incorporation of rosin structures, such as those derived from this compound, into polymer films can enhance properties like adhesion and mechanical strength. researchgate.net UV-cured products derived from this compound have shown different glass transition temperatures compared to those from isopimaric acid, indicating that the esterification affects the flexibility of the resulting polymer. mdpi.com These rosin-based monomers and polymers are being explored as valuable bio-based chemicals for various applications, including inks and glues. whiterose.ac.uk
Future Research Directions and Perspectives
Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthesis of isoprenoids, the class to which methyl isopimarate belongs, occurs through complex enzymatic pathways such as the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov While the general steps of isoprenoid synthesis are understood, the specific enzymes responsible for converting isopimaric acid to this compound in nature are not well characterized. Future research must focus on identifying and characterizing the specific methyltransferase enzyme that catalyzes the methylation of the carboxylic acid group of isopimaric acid. nih.gov
Key research objectives should include:
Enzyme Discovery: Genome mining of organisms known to produce this compound, such as Cleonia lusitanica or Artemisia tridentata, to identify candidate methyltransferase genes. nih.gov
Functional Characterization: Heterologous expression of candidate enzymes to confirm their substrate specificity for isopimaric acid and catalytic activity.
Mechanistic Studies: Investigating the enzyme's catalytic mechanism, co-factor requirements (typically S-adenosylmethionine for methyltransferases), and protein structure to understand the molecular basis of its function. nih.gov
Regulatory Analysis: Uncovering the regulatory networks that control the expression of these biosynthetic genes in response to developmental or environmental cues.
Exploration of New Synthetic Transformations for Diverse this compound Analogues
The chemical scaffold of this compound is ripe for modification to create novel molecules with enhanced or entirely new functionalities. The existing vinyl and olefinic groups provide reactive sites for a multitude of chemical transformations.
Future synthetic explorations should prioritize:
Palladium-Catalyzed Cross-Coupling: Building upon established methods, such as the synthesis of 16-arylisopimaranes, to explore a wider range of aryl, heteroaryl, and vinyl groups that can be introduced at the C15-C16 double bond. nih.gov This can generate libraries of novel styrene-like derivatives.
Olefin Metathesis: Utilizing the C7-C8 and C15-C16 double bonds for ring-closing, ring-opening, or cross-metathesis reactions to create macrocycles or dimeric structures.
Epoxidation and Ring-Opening: Selective epoxidation of the double bonds followed by nucleophilic ring-opening to install diverse functional groups (e.g., amines, azides, thiols), leading to a wide array of new analogues.
Polymerization: Developing new polymerization strategies using this compound and its derivatives as bio-based monomers for advanced materials like UV-curing resins and coatings. nih.gov
A summary of potential synthetic transformations is presented in Table 1.
Table 1: Potential Synthetic Transformations for this compound Analogues
| Reaction Type | Target Site(s) | Potential Reagents | Resulting Analogue Class |
| Pd-Catalyzed Arylation | C15-C16 Double Bond | Aryl halides, Silver carbonate | 16-Arylisopimaranes |
| Olefin Metathesis | C7-C8, C15-C16 Double Bonds | Grubbs' or Hoveyda-Grubbs' catalysts | Macrocycles, Dimers |
| Epoxidation | C7-C8, C15-C16 Double Bonds | m-CPBA, Peroxyacetic acid | Epoxidized diterpenoids |
| Hydroformylation | C15-C16 Double Bond | CO, H₂, Rh/Co catalysts | Aldehyde derivatives |
| Allylic Functionalization | C-H bonds adjacent to double bonds | NBS, Selenium dioxide | Halogenated or hydroxylated analogues |
In-depth Mechanistic Studies of Pharmacological Activities at the Molecular Level
While the parent compound, isopimaric acid, has been classified as an ionophore—a chemical agent that can transport ions across lipid membranes—the specific pharmacological activities and molecular mechanisms of this compound remain largely unexplored. plantaedb.com This knowledge gap represents a significant opportunity for future investigation. The esterification of the carboxyl group in this compound likely alters its physicochemical properties, which could lead to different biological targets and activities compared to its parent acid.
A focused research effort is required to:
Conduct Broad Biological Screening: Test this compound and its synthetic analogues against a wide range of biological targets, including cancer cell lines, bacteria, fungi, and viral assays, to identify primary areas of bioactivity.
Identify Molecular Targets: For any identified activity, utilize modern chemical biology techniques such as affinity chromatography-mass spectrometry, proteomics, and thermal shift assays to pinpoint the specific protein or cellular pathway with which the compound interacts.
Elucidate Mechanism of Action: Once a target is identified, perform detailed mechanistic studies. This could involve enzyme kinetics, biophysical interaction analysis (e.g., Surface Plasmon Resonance), and structural biology (e.g., X-ray crystallography) to understand how the molecule exerts its effect at a molecular level. nih.gov
Investigate Ion Transport: Directly compare the ionophore activity of this compound with isopimaric acid to determine how methylation of the carboxyl group impacts its ability to transport ions across membranes.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Enhanced Bioactivity
As a library of this compound analogues is synthesized and their biological activities are tested, it will become crucial to develop Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. These computational approaches establish a mathematical correlation between the chemical structure of a molecule and its biological activity. plantaedb.com
Future research in this area should involve:
SAR Analysis: Systematically analyzing how specific structural modifications to the this compound scaffold affect its biological activity. This provides qualitative insights into which chemical groups are important for function.
Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each analogue, including electronic, steric, and lipophilic properties.
QSAR Model Development: Employing statistical methods like Partial Least Squares (PLS) to build predictive models that quantitatively link the calculated descriptors to the observed biological activity. A well-validated QSAR model can predict the activity of new, yet-to-be-synthesized compounds. plantaedb.com
Iterative Drug Design: Using the insights from SAR and the predictive power of QSAR to guide the rational design of next-generation analogues with enhanced potency and selectivity, thereby accelerating the discovery process.
Development of Advanced High-Throughput Analytical Methodologies
To support the synthesis of diverse analogues and the screening of their biological activities, the development of rapid, reliable, and high-throughput analytical methods is essential. Current methods for analyzing similar compounds, such as fatty acid methyl esters (FAMEs), can be adapted and optimized for this compound.
Priorities for methodological development include:
Gas Chromatography-Mass Spectrometry (GC-MS): Developing robust GC-MS methods for the rapid separation and quantification of this compound from reaction mixtures or biological extracts. This is particularly useful for analyzing positional and geometric isomers that may be formed during synthesis.
High-Performance Liquid Chromatography (HPLC): Creating HPLC methods, potentially coupled with UV or MS detectors, for the analysis of less volatile derivatives or for purification purposes.
Near-Infrared (NIR) Spectroscopy: Exploring the use of NIR spectroscopy combined with chemometrics (e.g., Partial Least Squares regression) for the instantaneous, non-destructive analysis of this compound in large batches, which is ideal for quality control in industrial production.
High-Throughput Screening (HTS) Assays: Designing and validating cell-based or biochemical assays in microplate format to enable the rapid screening of large libraries of this compound analogues for pharmacological activity.
Sustainable Production Strategies for this compound from Renewable Biomass
This compound is derived from isopimaric acid, a component of rosin (B192284) from pine trees, which is a renewable biomass. nih.gov However, future large-scale production will benefit from more integrated and sustainable manufacturing processes that leverage modern biotechnology and green chemistry.
Future strategies should focus on:
Metabolic Engineering: Engineering microorganisms like Escherichia coli or yeast to produce isopimaric acid directly from simple sugars like glucose, which can be derived from non-food biomass. This would involve introducing the necessary terpene synthase and cytochrome P450 enzymes.
Whole-Cell Biocatalysis: Developing engineered microbes that not only produce isopimaric acid but also express a suitable methyltransferase, allowing for the direct conversion of glucose to this compound in a single fermentation process.
Chemo-enzymatic Synthesis: Combining the microbial production of isopimaric acid with a subsequent, highly efficient enzymatic methylation step in vitro using an immobilized methyltransferase.
Use of Biomass-Based Catalysts: For chemical synthesis routes, developing heterogeneous catalysts derived from renewable biomass (e.g., activated carbon from agricultural waste) to perform esterification and other transformations, reducing reliance on traditional metal catalysts. Such strategies are being successfully developed for the production of other bio-based chemicals and polymers.
Q & A
Q. Strategies for validation :
- Cross-reference with certified reference materials (e.g., CAS 1686-62-0) .
- Use orthogonal techniques (e.g., NMR for stereochemical confirmation) to supplement GC-MS data .
- Report retention indices (RI) relative to n-alkanes to standardize GC data across labs .
(Advanced) What reaction mechanisms explain this compound’s reactivity with carbonyl compounds?
Methodological Answer:
this compound undergoes 1,4-epoxy condensation with α,β-unsaturated carbonyls (e.g., acrolein) via acid-catalyzed pathways. Key steps include:
Electrophilic attack : The isolated double bond in this compound reacts with the carbonyl’s β-carbon, forming an epoxide intermediate .
Cyclization : The intermediate undergoes an intramolecular ene-like mechanism to yield bicyclic alcohols (e.g., compound 3a/b) .
Experimental validation :
- Monitor reaction progress using in-situ FTIR to track epoxy group formation (∼850 cm⁻¹).
- Isolate products via preparative TLC and characterize using NOESY NMR to confirm stereochemistry .
(Advanced) How does this compound’s stability vary under different environmental conditions, and what degradation products form?
Methodological Answer:
this compound is stable in anaerobic environments (e.g., amber deposits) but degrades under UV exposure or oxidative conditions:
- Oxidation pathways : Forms dehydroabietate derivatives (m/z 239, 328) via allylic oxidation .
- Photodegradation : UV irradiation induces cleavage of the ester group, yielding isopimaric acid and methanol .
Methodology for stability studies : - Conduct accelerated aging tests (e.g., 70°C/75% RH for 30 days) and analyze degradation products via LC-QTOF .
- Compare with archaeological samples (e.g., fossilized amber) to validate long-term degradation patterns .
(Basic) What are the key challenges in isolating this compound from natural sources like pine resin?
Methodological Answer:
- Co-elution issues : this compound co-occurs with methyl abietate and pimarate isomers in pine resin, requiring high-resolution GC or HPLC for separation .
- Matrix complexity : Terpenoid-rich resins may contain antioxidants (e.g., tocopherols) that interfere with esterification. Pre-treat samples with activated charcoal to adsorb impurities .
(Advanced) How can computational methods enhance the study of this compound’s physicochemical properties?
Methodological Answer:
- Molecular docking : Predict binding affinities with enzymes (e.g., cytochrome P450) to study metabolic pathways .
- DFT calculations : Model reaction energetics for epoxy condensation or cyclization steps .
- QSAR models : Correlate structural features (e.g., ester group position) with bioactivity data from antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
